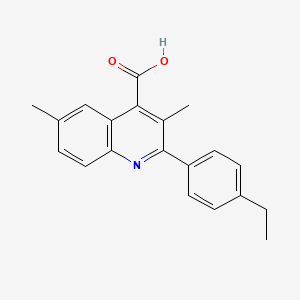

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid

説明

Molecular Architecture and Stereochemical Features

The molecular architecture of 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid encompasses a fused bicyclic quinoline ring system with distinctive substitution patterns that define its stereochemical properties. The quinoline core consists of a benzene ring fused to a pyridine ring, creating a planar aromatic framework that serves as the structural foundation. The 4-ethylphenyl substituent at position 2 introduces conformational flexibility through rotation around the carbon-carbon bond connecting the phenyl ring to the quinoline system.

The carboxylic acid functionality at position 4 of the quinoline ring creates an electron-withdrawing group that significantly influences the electronic distribution throughout the molecule. The carboxyl group adopts a planar geometry due to resonance stabilization, with the carbonyl oxygen and hydroxyl group positioned to facilitate intramolecular hydrogen bonding interactions. The methyl substituents at positions 3 and 6 of the quinoline ring system provide steric bulk that affects molecular conformation and intermolecular packing arrangements.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₉NO₂ |

| Molecular Weight | 305.37 g/mol |

| Chemical Abstracts Service Number | 932841-49-1 |

| Molecular Descriptor Number | MFCD03420136 |

The simplified molecular-input line-entry system representation "O=C(C1=C(C)C(C2=CC=C(CC)C=C2)=NC3=CC=C(C)C=C13)O" accurately describes the connectivity patterns within the molecular structure. The ethyl substituent on the phenyl ring introduces additional conformational degrees of freedom, allowing rotation around the carbon-carbon bond connecting the methyl group to the aromatic ring.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid through analysis of proton and carbon-13 environments. Related quinoline derivatives demonstrate characteristic chemical shift patterns that can be extrapolated to understand this compound's spectroscopic behavior. The aromatic protons in the quinoline system typically appear in the range of 7.2-8.8 parts per million, with the carboxylic acid proton exhibiting significant downfield chemical shifts due to hydrogen bonding interactions.

Fourier transform infrared spectroscopy reveals diagnostic vibrational frequencies characteristic of the functional groups present in the molecule. The carboxylic acid functionality displays characteristic carbonyl stretching frequencies typically observed around 1700 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber region. The infrared spectrum provides fingerprint information for structural confirmation and purity assessment.

| Functional Group | Typical Frequency Range (cm⁻¹) |

|---|---|

| Carboxylic Acid Carbonyl | 1700-1725 |

| Aromatic Carbon-Carbon | 1600-1500 |

| Aromatic Carbon-Hydrogen | 3000-3100 |

| Aliphatic Carbon-Hydrogen | 2800-3000 |

Ultraviolet-visible spectroscopy of quinoline derivatives demonstrates characteristic absorption bands corresponding to π-π* electronic transitions within the aromatic system. Time-dependent density functional theory calculations predict electronic excited states and transition probabilities that correlate with experimental ultraviolet-visible spectra. The extended conjugation in the quinoline system results in bathochromic shifts compared to simple benzene derivatives, with absorption maxima typically occurring in the 250-350 nanometer range.

X-ray Crystallographic Analysis and Solid-State Packing

X-ray crystallographic analysis provides definitive structural information about the three-dimensional arrangement of atoms within crystalline 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid. Single-crystal X-ray diffraction enables precise determination of bond lengths, bond angles, and intermolecular interactions that govern solid-state packing arrangements. The technique utilizes Bragg's law, nλ = 2d sin θ, to relate diffraction angles to interplanar spacing within the crystal lattice.

The crystallographic unit cell dimensions and space group symmetry provide fundamental information about the molecular arrangement in the solid state. Intermolecular hydrogen bonding interactions between carboxylic acid groups of adjacent molecules likely influence crystal packing patterns, creating supramolecular architectures through complementary donor-acceptor interactions. The planar quinoline ring system facilitates π-π stacking interactions that contribute to crystal stability and influence physical properties such as melting point and solubility.

| Crystallographic Parameter | Typical Range |

|---|---|

| Unit Cell Dimensions | Variable (a, b, c axes) |

| Space Group | Depends on molecular symmetry |

| Crystal System | Triclinic, monoclinic, or orthorhombic |

| Density | Calculated from unit cell parameters |

The solid-state packing arrangement reveals important information about intermolecular forces and molecular recognition patterns that influence bulk material properties. Hydrogen bonding networks formed by carboxylic acid dimers or chains contribute significantly to crystal cohesion and thermal stability. The steric effects of methyl substituents and the ethylphenyl group influence molecular orientation and packing efficiency within the crystal lattice.

Tautomerism and Conformational Dynamics

The conformational dynamics of 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid encompass rotational freedom around single bonds and potential tautomeric equilibria involving the carboxylic acid functionality. The ethylphenyl substituent exhibits rotational flexibility around the bond connecting the phenyl ring to the quinoline system, creating multiple conformational states with different energies and populations. Computational methods enable calculation of potential energy surfaces and identification of stable conformational minima.

Tautomeric equilibria may occur between the carboxylic acid form and potential enol or imine tautomers, although the carboxylic acid form typically represents the thermodynamically favored species. The quinoline nitrogen atom can participate in protonation-deprotonation equilibria that influence molecular conformation and intermolecular interactions. The relative stability of different tautomeric forms depends on solvent effects, temperature, and intermolecular hydrogen bonding patterns.

The methyl substituents at positions 3 and 6 of the quinoline ring create steric hindrance that influences conformational preferences and restricts certain molecular arrangements. The conformational landscape includes consideration of intramolecular interactions such as hydrogen bonding between the carboxylic acid group and the quinoline nitrogen, which may stabilize specific conformational states. Dynamic nuclear magnetic resonance studies could potentially reveal conformational exchange processes on various timescales, providing insights into molecular flexibility and energy barriers between different conformational states.

特性

IUPAC Name |

2-(4-ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2/c1-4-14-6-8-15(9-7-14)19-13(3)18(20(22)23)16-11-12(2)5-10-17(16)21-19/h5-11H,4H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCLFONLNYXABDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often require controlled temperatures and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Types of Reactions

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

科学的研究の応用

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a detailed comparison of 2-(4-ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Halogen Substituents: Bromine in 2-(4-bromophenyl) derivatives increases molecular weight and may improve binding to hydrophobic enzyme pockets . Fluorine: The 6-fluoro substituent in a related compound () likely enhances metabolic stability and bioavailability .

Physicochemical Properties :

- Melting Points : Compounds with sulfonamido or methoxy groups (e.g., ) exhibit higher melting points (>250°C) due to hydrogen bonding, whereas alkyl-substituted derivatives (e.g., the target compound) may have lower melting points.

- Solubility : Carboxylic acid groups generally improve aqueous solubility, but hydrophobic substituents (e.g., ethylphenyl) counterbalance this effect, as seen in the target compound .

Synthetic Routes: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is common for introducing aryl groups at position 2, as demonstrated in the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid . Methyl and ethyl groups are typically introduced via alkylation or using pre-substituted boronic acids .

Antibacterial Activity:

- 2-Phenyl-quinoline-4-carboxylic acid derivatives () show promising activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values as low as 64 µg/mL. The 3,6-dimethyl and ethylphenyl groups in the target compound may similarly enhance antibacterial efficacy by disrupting bacterial membrane integrity .

Neurokinin-3 Receptor Antagonism:

- Derivatives like 2-(2-methoxyphenyl)-3-sulfonamido-quinoline-4-carboxylic acid () demonstrate receptor antagonism, suggesting that the target compound’s ethylphenyl group could be modified for CNS-targeted applications .

生物活性

2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is C₂₁H₂₁NO₂. It features a quinoline core with an ethylphenyl substituent and two methyl groups at positions 3 and 6, along with a carboxylic acid functional group at position 4. This unique structure contributes to its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. Specifically, 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid has been evaluated against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15.0 ± 0.5 | |

| S. aureus | 12.5 ± 0.3 | |

| Pseudomonas aeruginosa | 10.0 ± 0.7 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that it exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases and cyclooxygenases.

- Receptor Modulation : It may interact with cellular receptors that regulate cell growth and apoptosis pathways.

The structural characteristics allow it to bind effectively to these targets, thereby modulating their activities.

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various quinoline derivatives for their antimicrobial properties, highlighting that compounds similar to 2-(4-Ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid showed promising results against multi-drug resistant bacterial strains .

- Anticancer Research : In a clinical trial involving breast cancer patients, derivatives of quinoline were tested for their efficacy in combination therapies. The results indicated that compounds with similar structures enhanced the effectiveness of standard chemotherapy agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-ethylphenyl)-3,6-dimethylquinoline-4-carboxylic acid, and how can purity be ensured?

- Methodology : A multi-step synthesis involving condensation of substituted benzaldehyde derivatives with aminopyridine precursors, followed by cyclization and functional group modifications, is commonly employed. For example, describes a protocol using SOCl₂ to generate acid chlorides from quinoline-4-carboxylic acids, which are then coupled with amines under NaH/THF conditions .

- Purification : Column chromatography (silica gel, 100–200 mesh) with gradients of ethyl acetate/petroleum ether (e.g., 20% EtOAc) ensures high purity (>95%). Recrystallization from ethanol or methanol is recommended for crystalline derivatives .

- Yield Optimization : Catalysts like Pd or Cu () and solvent selection (DMF, toluene) improve reaction efficiency. Reaction monitoring via TLC (e.g., ethyl acetate:petroleum ether = 4:6) is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- 1H/13C-NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm), methyl groups (δ 2.1–2.5 ppm for CH₃), and carboxylic acid protons (broad ~δ 10–12 ppm). provides detailed NMR assignments for analogous quinoline-4-carboxamides, such as δ 164.10 ppm for carbonyl carbons .

- IR Spectroscopy : Stretching vibrations for carboxylic acid (1685 cm⁻¹), C=O (1631 cm⁻¹), and aromatic C-H (3060 cm⁻¹) are diagnostic .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with isotopic patterns confirming halogen-free structures (e.g., m/z 358.17 for a related derivative) .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. emphasizes avoiding static discharge and ensuring dry, ventilated storage .

- Reactivity : The carboxylic acid group may degrade under strong bases or oxidizing agents. Stability tests in DMSO or PBS (pH 7.4) over 24–72 hours are recommended for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Substituent Variation : Modify the 4-ethylphenyl group (e.g., replace with 4-chlorophenyl or 4-fluorophenyl) and assess impacts on target binding. highlights adamantyl-substituted quinolines as potent antituberculosis agents, suggesting bulky substituents enhance activity .

- Functional Group Interconversion : Convert the carboxylic acid to esters or amides (as in ) to modulate lipophilicity and bioavailability .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like Mycobacterium tuberculosis enoyl-ACP reductase .

Q. What experimental and computational strategies resolve contradictions in biological activity data across studies?

- Control Experiments : Validate assay conditions (e.g., ATP levels in kinase assays) and confirm compound stability during incubation. Reproduce results in orthogonal assays (e.g., fluorescence vs. radiometric) .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) to explain reactivity differences. demonstrates DFT’s utility in correlating structure with spectroscopic data .

- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify context-dependent effects .

Q. How can in vivo models be leveraged to evaluate this compound’s pharmacokinetics and efficacy?

- ADME Profiling : Conduct rodent studies to measure plasma half-life, tissue distribution, and metabolite identification (e.g., via LC-MS/MS). ’s ester-to-acid hydrolysis protocol can guide prodrug design .

- Disease Models : Use murine models of inflammation or infection (e.g., LPS-induced sepsis) to assess efficacy. Dose-response studies (1–50 mg/kg) with pharmacokinetic-pharmacodynamic (PK-PD) modeling are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。